molecular formula C12H14N2OS B169140 3-Isobutyl-2-mercapto-3H-quinazolin-4-one CAS No. 117038-39-8

3-Isobutyl-2-mercapto-3H-quinazolin-4-one

Cat. No. B169140
M. Wt: 234.32 g/mol
InChI Key: RFGUKOKQKYFARZ-UHFFFAOYSA-N
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Description

3-Isobutyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C12H14N2OS . It is a derivative of quinazolinone, a class of compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents . For instance, 2-mercapto-3-phenyl-quinazolin-4 (3H)-one has been prepared by the reaction between anthranilic acid and phenyl thiourea .


Molecular Structure Analysis

The molecular structure of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one consists of a benzene ring fused with a 2-pyrimidinone ring . The molecular weight of this compound is 234.32 g/mol.


Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions. For example, 4(3H)-quinazolinones can react with metal ions, undergo Mannich reactions, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one can be inferred from its molecular structure. It has a molecular weight of 234.32 g/mol and a molecular formula of C12H14N2OS .

Scientific Research Applications

  • Antibacterial and Antifungal Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Quinazolin-4-one derivatives have been tested for their antimicrobial activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
    • Methods : The sodium salt of 2-mercapto-3-phenyl-quinazolin-4(3H)-one was condensed with substituted aroyl chloride to yield thioesters of 3-phenyl-quinazolin-4(3H)-one . These synthesized thioesters were then screened for their antimicrobial activity .
    • Results : Among the prepared products, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .
  • Anticancer Applications

    • Field : Oncology and Pharmaceutical Research .
    • Application Summary : Some derivatives of quinazolin-4-one have shown promising anticancer activities .
    • Methods : New derivatives of 3H-quinazoline-4-ones were synthesized and tested for their biological activities as antibacterial, antifungal, and anticancer agents .
  • Antioxidant Applications

    • Field : Biochemistry and Pharmaceutical Research .
    • Application Summary : Quinazolin-4-ones are known for their wide range of biological activities, and phenolic compounds display an important antioxidant effect .
  • Anti-Inflammatory Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Quinazolinone derivatives have been found to exhibit anti-inflammatory properties .
  • Anticonvulsant Applications

    • Field : Neurology and Pharmaceutical Research .
    • Application Summary : Some quinazolinone derivatives have shown anticonvulsant activities .
  • Anti-HIV Applications

    • Field : Virology and Pharmaceutical Research .
    • Application Summary : Quinazolinone derivatives have been tested for their activity against HIV .
  • Antitubercular Applications

    • Field : Medical and Pharmaceutical Research .
    • Application Summary : Quinazolinone derivatives have shown potential as antitubercular agents .
  • Antiviral Applications

    • Field : Virology and Pharmaceutical Research .
    • Application Summary : Quinazolinone derivatives have been tested for their activity against various viruses .
  • Treatment of Benign Prostatic Hyperplasia and Post-Traumatic Stress Disorder

    • Field : Urology and Psychiatry .
    • Application Summary : Some quinazolinone derivatives, such as prazosin and doxazosin, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .

Future Directions

The future directions for research on 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and other quinazolinone derivatives are likely to involve further exploration of their biological activities and potential applications in medicine . The development of new synthesis methods and the study of their chemical reactions could also be areas of future research .

properties

IUPAC Name

3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGUKOKQKYFARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350011
Record name 3-Isobutyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Isobutyl-2-mercapto-3H-quinazolin-4-one

CAS RN

117038-39-8
Record name 3-Isobutyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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